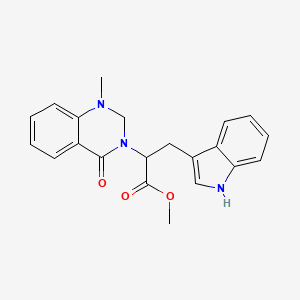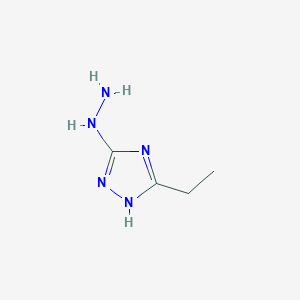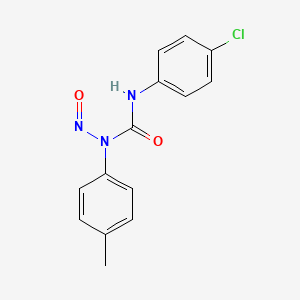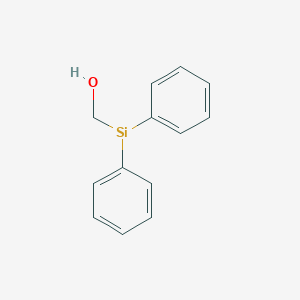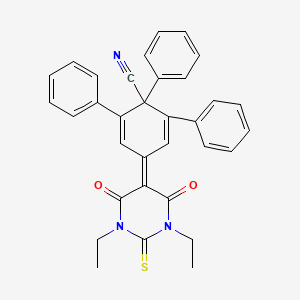![molecular formula C30H21F B14405040 9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene CAS No. 88170-19-8](/img/structure/B14405040.png)
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene is a compound belonging to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features a fluorine atom substitution, which can significantly alter its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an aryl boronic acid or an alkyne in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale organic synthesis techniques. The process may include purification steps such as recrystallization and chromatography to ensure the high purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroanthracene derivatives.
Aplicaciones Científicas De Investigación
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and re-emit it, making it useful in imaging and sensing applications. The fluorine substitution enhances its electron affinity, which can influence its interactions with other molecules and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific photophysical characteristics .
Propiedades
Número CAS |
88170-19-8 |
|---|---|
Fórmula molecular |
C30H21F |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
9-(2-anthracen-9-ylethyl)-10-fluoroanthracene |
InChI |
InChI=1S/C30H21F/c31-30-28-15-7-5-13-24(28)27(25-14-6-8-16-29(25)30)18-17-26-22-11-3-1-9-20(22)19-21-10-2-4-12-23(21)26/h1-16,19H,17-18H2 |
Clave InChI |
ACWRIUCJXFQYJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC4=C5C=CC=CC5=C(C6=CC=CC=C64)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)



![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
